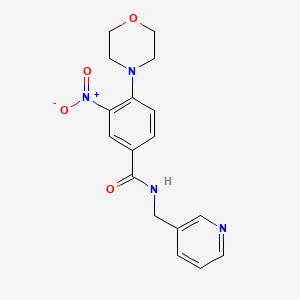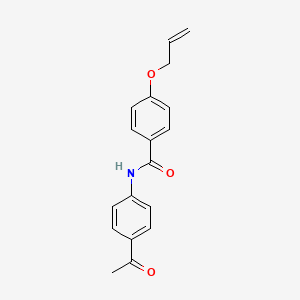![molecular formula C14H17Cl2NO2 B4409436 1-({[5-(3-chlorophenyl)-2-furyl]methyl}amino)-2-propanol hydrochloride](/img/structure/B4409436.png)
1-({[5-(3-chlorophenyl)-2-furyl]methyl}amino)-2-propanol hydrochloride
Descripción general
Descripción
1-({[5-(3-chlorophenyl)-2-furyl]methyl}amino)-2-propanol hydrochloride, commonly known as "carvedilol," is a beta-blocker medication used to treat conditions such as hypertension, congestive heart failure, and angina. It was first approved by the FDA in 1995 and has since become a widely prescribed medication. However, carvedilol's applications extend beyond its use as a medication.
Aplicaciones Científicas De Investigación
Carvedilol's primary application is as a medication for the treatment of cardiovascular conditions. However, it has also been studied for its potential use in other areas of medicine. For example, carvedilol has been found to have antioxidant properties, which may make it useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, carvedilol has been studied for its potential use in the treatment of cancer, as it has been found to inhibit the growth of certain cancer cells.
Mecanismo De Acción
Carvedilol works by blocking the beta-adrenergic receptors in the body, which reduces the effects of the hormone adrenaline. This leads to a decrease in heart rate and blood pressure, making it an effective treatment for hypertension and other cardiovascular conditions.
Biochemical and Physiological Effects
Carvedilol has several biochemical and physiological effects on the body. In addition to its effects on heart rate and blood pressure, carvedilol has been found to have antioxidant properties, as mentioned earlier. It has also been shown to improve endothelial function, which can help prevent the development of atherosclerosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Carvedilol's use in lab experiments has several advantages. It is readily available and relatively inexpensive, making it a cost-effective option for researchers. Additionally, because it is a well-studied medication, its effects on the body are well-understood, which can make it easier to design experiments.
However, there are also limitations to carvedilol's use in lab experiments. Because it is a medication, it can be difficult to isolate its effects from other factors that may be present in a study. Additionally, because carvedilol is primarily used to treat cardiovascular conditions, it may not be suitable for all types of experiments.
Direcciones Futuras
There are several potential future directions for carvedilol research. One area of interest is its potential use in the treatment of neurodegenerative diseases, as mentioned earlier. Additionally, carvedilol's effects on cancer cells are still being studied, and it may have potential as a cancer treatment. Finally, carvedilol's antioxidant properties may make it useful in the treatment of other conditions related to oxidative stress, such as diabetes and obesity.
Conclusion
In conclusion, 1-({[5-(3-chlorophenyl)-2-furyl]methyl}amino)-2-propanol hydrochloride, or carvedilol, is a beta-blocker medication with a wide range of potential applications. Its synthesis method is well-understood, and its mechanism of action and physiological effects have been extensively studied. While its use in lab experiments has limitations, its potential for use in the treatment of neurodegenerative diseases, cancer, and other conditions related to oxidative stress make it a promising area for future research.
Propiedades
IUPAC Name |
1-[[5-(3-chlorophenyl)furan-2-yl]methylamino]propan-2-ol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClNO2.ClH/c1-10(17)8-16-9-13-5-6-14(18-13)11-3-2-4-12(15)7-11;/h2-7,10,16-17H,8-9H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZDKSYXKNPXPHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNCC1=CC=C(O1)C2=CC(=CC=C2)Cl)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl propionate](/img/structure/B4409378.png)

![1-[4-(allyloxy)benzoyl]-4-(2-fluorophenyl)piperazine](/img/structure/B4409395.png)
![4-methoxy-N-[2-methoxy-5-(2-quinoxalinyl)phenyl]benzamide](/img/structure/B4409407.png)
![4-[(3,4-dichlorobenzoyl)amino]phenyl propionate](/img/structure/B4409413.png)
![2-[(4-chlorophenyl)thio]-N-(2-hydroxy-4-nitrophenyl)acetamide](/img/structure/B4409414.png)
![1-[4-(2-allyl-6-chlorophenoxy)butyl]-4-methylpiperazine hydrochloride](/img/structure/B4409415.png)
![1-[2-(4-butoxyphenoxy)ethyl]-4-methylpiperazine hydrochloride](/img/structure/B4409421.png)


![2-[(4-chlorophenyl)thio]-N-(4-methoxy-3-nitrophenyl)acetamide](/img/structure/B4409453.png)

![4-{3-[2-(allyloxy)phenoxy]propyl}morpholine hydrochloride](/img/structure/B4409460.png)
![4-[2-(3-sec-butoxyphenoxy)ethyl]morpholine hydrochloride](/img/structure/B4409472.png)